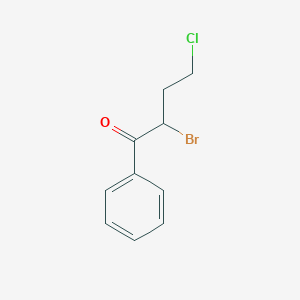

2-Bromo-4-chloro-1-phenylbutan-1-one

説明

特性

分子式 |

C10H10BrClO |

|---|---|

分子量 |

261.54 g/mol |

IUPAC名 |

2-bromo-4-chloro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10BrClO/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChIキー |

BZCCCSNXGHGIEF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C(CCCl)Br |

製品の起源 |

United States |

An In-depth Technical Guide to 2-Bromo-4-chloro-1-phenylbutan-1-one: A Bifunctional Electrophile for Synthetic Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-chloro-1-phenylbutan-1-one, a versatile intermediate in organic synthesis. As a bifunctional electrophile, this compound offers multiple reaction pathways for the construction of complex molecular architectures, making it a molecule of significant interest in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

2-Bromo-4-chloro-1-phenylbutan-1-one is a halogenated aromatic ketone. Its structure features a butanone backbone with a phenyl group attached to the carbonyl carbon (C1), a bromine atom at the alpha-position (C2), and a chlorine atom at the terminal position (C4).[1] This specific arrangement of functional groups dictates its unique reactivity profile.

The presence of two different halogen atoms at distinct positions allows for selective and sequential reactions, a valuable attribute in multi-step synthetic strategies. The α-bromo ketone moiety is a highly reactive electrophilic center, while the primary alkyl chloride offers a secondary, typically less reactive, electrophilic site.[1]

Table 1: Chemical Identifiers for 2-Bromo-4-chloro-1-phenylbutan-1-one

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-1-phenylbutan-1-one | EvitaChem |

| Molecular Formula | C₁₀H₁₀BrClO | [1] |

| Molecular Weight | 261.54 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CCCl)Br | EvitaChem |

| InChI Key | BZCCCSNXGHGIEF-UHFFFAOYSA-N | EvitaChem |

| CAS Number | Not assigned |

Note: A specific CAS number for this compound is not readily found in major databases, suggesting it is a specialized laboratory-scale reagent or intermediate.

Physical Properties

Direct experimental data for the physical properties of 2-Bromo-4-chloro-1-phenylbutan-1-one are not widely published. However, we can infer its properties from its precursor, 4-chloro-1-phenylbutan-1-one, and the known effects of α-bromination. The introduction of a bromine atom is expected to increase the molecular weight and density, and likely raise the melting point due to stronger intermolecular forces. The compound is described as a solid at room temperature.[1]

Table 2: Physical Properties of 2-Bromo-4-chloro-1-phenylbutan-1-one and its Precursor

| Property | 4-chloro-1-phenylbutan-1-one (Precursor) | 2-Bromo-4-chloro-1-phenylbutan-1-one (Predicted) |

| Physical State | Solid or liquid | Solid |

| Melting Point | 19-20 °C[2]; 35-37 °C[3] | Expected to be higher than the precursor |

| Boiling Point | 133.5-135 °C at 11 Torr[4] | Expected to be significantly higher than the precursor |

| Density | 1.137 - 1.149 g/cm³ at 20-25 °C[2][4] | Expected to be > 1.15 g/cm³ |

| Solubility | Soluble in organic solvents | Soluble in organic solvents, sparingly soluble in water |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic data is essential for confirming the structure and purity of 2-Bromo-4-chloro-1-phenylbutan-1-one. While experimental spectra are not publicly available, a detailed prediction based on its functional groups and data from analogous compounds can be made.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group (C=O).

-

C=O Stretch: A strong, sharp peak is expected around 1690-1700 cm⁻¹ . The conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).

-

C-Br Stretch: A peak in the fingerprint region, likely around 680-700 cm⁻¹ .

-

C-Cl Stretch: A peak in the fingerprint region, expected around 700-800 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Characteristic peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide clear information about the proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and halogen atoms.

-

Aromatic Protons (Phenyl-H): A multiplet in the range of δ 7.5-8.1 ppm (5H). The protons ortho to the carbonyl group will be the most downfield.

-

Methine Proton (C2-H): This proton, alpha to both the carbonyl and the bromine, will be significantly deshielded, appearing as a triplet or doublet of doublets around δ 5.0-5.4 ppm (1H).

-

Methylene Protons (C4-H₂): These protons are adjacent to the chlorine atom and will appear as a triplet around δ 3.7-4.0 ppm (2H).

-

Methylene Protons (C3-H₂): These protons are beta to the carbonyl and chlorine and alpha to the bromine-bearing carbon. They will appear as a multiplet (e.g., a quartet or doublet of triplets) around δ 2.4-2.8 ppm (2H).

The ¹³C NMR spectrum will show 8 distinct signals for the 10 carbon atoms, with the phenyl carbons appearing as 4 signals due to symmetry.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around δ 190-195 ppm .

-

Aromatic Carbons: Four signals between δ 128-138 ppm .

-

Methine Carbon (C2): The carbon bearing the bromine atom will be around δ 45-50 ppm .

-

Methylene Carbon (C4): The carbon attached to chlorine will appear around δ 40-45 ppm .

-

Methylene Carbon (C3): This carbon will be found further upfield, around δ 30-35 ppm .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a complex fragmentation pattern due to the presence of two different halogens.

-

Molecular Ion (M⁺): A molecular ion peak cluster would be expected around m/z 260, 262, and 264 . The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would lead to a complex but predictable ratio of these peaks.

-

Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to two main fragment ions:

-

Benzoyl cation [C₆H₅CO]⁺: A prominent peak at m/z 105 . This is often the base peak for such compounds.

-

[M - C₆H₅]⁺ ion: A fragment corresponding to the loss of the phenyl group.

-

-

Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCl would also be observed.

Chemical Properties and Reactivity

The synthetic utility of 2-Bromo-4-chloro-1-phenylbutan-1-one stems from its nature as a bifunctional electrophile, possessing two distinct reactive sites for nucleophilic attack.

Synthesis

The most common laboratory synthesis involves the direct α-bromination of a suitable precursor, 4-chloro-1-phenylbutan-1-one.[1] This reaction typically proceeds via an enol or enolate intermediate.

Experimental Protocol: α-Bromination of 4-chloro-1-phenylbutan-1-one

-

Dissolution: Dissolve 4-chloro-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add the brominating agent, such as bromine (1 equivalent) dissolved in the same solvent, to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with sodium thiosulfate solution to remove excess bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The two electrophilic centers of 2-Bromo-4-chloro-1-phenylbutan-1-one exhibit different reactivities, which can be exploited for selective transformations.

-

C2 (α-bromo position): This is the more reactive site towards nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon for Sₙ2 reactions. Bromide is also an excellent leaving group.

-

C4 (chloro position): This primary alkyl chloride is less reactive than the α-bromo ketone but can still undergo nucleophilic substitution, typically under more forcing conditions or with highly reactive nucleophiles.

This differential reactivity allows for a stepwise functionalization, making it a valuable building block for heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, reaction with a binucleophile like thiourea or an aminothiol could lead to the formation of thiazole or thiazine rings, respectively.

Safety and Handling

As with all α-haloketones, 2-Bromo-4-chloro-1-phenylbutan-1-one should be handled with care, as it is expected to be a lachrymator and an irritant.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

-

Skin and Eye Contact: Causes skin irritation and serious eye irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-4-chloro-1-phenylbutan-1-one is a highly functionalized synthetic intermediate with significant potential for the construction of complex organic molecules. Its bifunctional electrophilic nature, characterized by two halogen atoms of differing reactivity, allows for selective and sequential chemical transformations. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on well-established principles of organic chemistry. For researchers in drug discovery and synthetic chemistry, this molecule represents a valuable tool for accessing novel chemical scaffolds.

References

-

Chemical Synthesis Database. 4-chloro-1-phenyl-1-butanone. Available at: [Link]

-

ACS Publications. Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Chemical Research in Toxicology. Available at: [Link]

Sources

Comprehensive Technical Guide on the Molecular Structure, Exact Mass, and Synthetic Utility of CAS 1011-26-3

Executive Summary

For researchers and drug development professionals, α-bromo ketones represent a critical class of highly reactive electrophilic intermediates. CAS 1011-26-3 , formally known as 2-bromo-1-(4-chlorophenyl)butan-1-one (and commonly referred to as 2-bromo-4'-chlorobutyrophenone), is a bifunctional building block widely utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of CAS 1011-26-3, detailing its exact mass calculations, the mechanistic causality of its synthesis via α-bromination, and self-validating analytical protocols for its identification using mass spectrometry.

Structural and Physicochemical Profiling

Understanding the exact structural parameters of CAS 1011-26-3 is the first step in predicting its reactivity and analytical behavior. The molecule consists of a butyrophenone core with a chlorine atom substituted at the para-position of the phenyl ring, and a bromine atom at the α-carbon of the butyl chain[1].

The exact monoisotopic mass is a critical value for high-resolution mass spectrometry (HRMS). It is calculated using the most abundant isotopes of each element: 12C , 1H , 79Br , 35Cl , and 16O .

Table 1: Quantitative Physicochemical Data of CAS 1011-26-3

| Property | Value |

| CAS Registry Number | 1011-26-3 |

| IUPAC Name | 2-bromo-1-(4-chlorophenyl)butan-1-one |

| Molecular Formula | C10H10BrClO |

| Exact Monoisotopic Mass | 259.9604 Da |

| Average Molecular Weight | 261.54 g/mol |

| Canonical SMILES | CCC(C(=O)C1=CC=C(C=C1)Cl)Br |

Mechanistic Causality in α-Bromination

The synthesis of CAS 1011-26-3 relies on the electrophilic α-bromination of its precursor, 1-(4-chlorophenyl)butan-1-one. This reaction is fundamentally governed by acid-catalyzed tautomerization[2].

The Causality of Enolization: Ketones are generally poor nucleophiles. However, in the presence of an acid catalyst, the carbonyl oxygen is protonated, significantly increasing the acidity of the adjacent α-protons. Deprotonation yields an electron-rich enol intermediate . The carbon-carbon double bond of the enol acts as a potent nucleophile, attacking the electrophilic molecular bromine ( Br2 ). This regioselective attack at the α-carbon restores the carbonyl group and expels hydrobromic acid ( HBr ) as a byproduct, yielding the final α-bromo ketone[2].

Caption: Mechanistic pathway for the acid-catalyzed α-bromination yielding CAS 1011-26-3.

Protocol 1: Step-by-Step Synthesis of CAS 1011-26-3

Note: This protocol is designed to maximize the yield of the monobrominated product while suppressing over-bromination.

-

Dissolution: Dissolve 10 mmol of 1-(4-chlorophenyl)butan-1-one in 20 mL of a suitable halogenated solvent (e.g., dichloromethane) or glacial acetic acid.

-

Catalysis: Add 2-3 drops of concentrated hydrobromic acid (48% aqueous) to initiate enolization.

-

Temperature Control: Chill the reaction vessel in an ice bath to 0–5°C. Causality: Lower temperatures suppress radical side reactions and di-bromination.

-

Halogenation: Dissolve 10.5 mmol of molecular bromine ( Br2 ) in 5 mL of the chosen solvent. Add this solution dropwise over 30 minutes under vigorous stirring.

-

Monitoring: Allow the reaction to proceed until the characteristic red-brown color of bromine dissipates, indicating complete consumption.

-

Quenching: Quench the mixture with 15 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted electrophilic bromine.

-

Isolation: Separate the organic layer, wash sequentially with saturated sodium bicarbonate and brine, dry over anhydrous Na2S4 , and concentrate under reduced pressure to yield the crude product.

Analytical Validation via Mass Spectrometry

The presence of both a chlorine and a bromine atom in CAS 1011-26-3 creates a highly diagnostic, self-validating isotopic signature in mass spectrometry[3].

Because bromine exists naturally as 79Br (50.69%) and 81Br (49.31%), and chlorine exists as 35Cl (75.76%) and 37Cl (24.24%)[4], the molecular ion will present as a distinct triplet: [M]+ , [M+2]+ , and [M+4]+ .

Isotopic Probability Math:

-

[M]+ ( 35Cl , 79Br ): 0.7576×0.5069=0.3840 (38.40%)

-

[M+2]+ ( 37Cl / 79Br + 35Cl / 81Br ): (0.2424×0.5069)+(0.7576×0.4931)=0.4965 (49.65%)

-

[M+4]+ ( 37Cl , 81Br ): 0.2424×0.4931=0.1195 (11.95%)

When normalized to the most abundant peak ( [M+2]+ ), the relative intensity ratio is strictly 77 : 100 : 24 . Any deviation from this ratio indicates impurities or structural misidentification.

Caption: Mass spectrometry isotopic signature logic for the Cl/Br containing CAS 1011-26-3.

Protocol 2: LC-MS/MS Analytical Validation

-

Sample Preparation: Dilute the synthesized CAS 1011-26-3 to a concentration of 1 µg/mL in HPLC-grade methanol.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Elution: Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Extraction: Extract the ion chromatograms for m/z 259.96, 261.96, and 263.95.

-

Self-Validation Check: Calculate the area under the curve (AUC) for all three peaks. The protocol is considered validated only if the AUC ratios match the theoretical 77:100:24 distribution (±5% tolerance).

Downstream Synthetic Utility

The primary value of CAS 1011-26-3 lies in the extreme electrophilicity of its α-carbon. The adjacent carbonyl group withdraws electron density, weakening the C-Br bond and making it highly susceptible to SN2 nucleophilic substitution.

In drug development, this molecule is frequently reacted with primary or secondary amines to generate α-amino ketones . Furthermore, reacting CAS 1011-26-3 with thioamides via the Hantzsch thiazole synthesis pathway yields highly substituted thiazole rings, a structural motif prevalent in numerous antimicrobial and antineoplastic agents.

References

-

[4] Title: 2.7: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

Sources

Section 1: Proactive Safety by Design: Understanding α-Bromo-4-chlorobutyrophenone

An In-Depth Technical Guide to the Material Safety Data Sheet for alpha-Bromo-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, α-bromo-4-chlorobutyrophenone (CAS No: 4559-96-0) serves as a critical intermediate.[1][2] Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive and proactive approach to safety. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS). It is designed as a technical whitepaper for the discerning scientist, providing not just the "what" of safety protocols but the fundamental "why," grounded in the physicochemical properties of the molecule itself. By understanding the causality behind each safety recommendation, researchers can build self-validating systems of handling and use, ensuring both personal safety and experimental integrity.

Section 2: The Molecular Profile: Physicochemical Properties and Their Implications

The behavior of a chemical in the laboratory is a direct consequence of its physical and chemical properties. For α-bromo-4-chlorobutyrophenone, these attributes dictate everything from storage conditions to the choice of solvent and the appropriate emergency response.

| Property | Value | Implication for Handling and Storage |

| CAS Number | 4559-96-0[3] | Ensures unambiguous identification for regulatory and inventory purposes. |

| Molecular Formula | C10H10BrClO[1][4] | Indicates the presence of bromine and chlorine, which can lead to the formation of hazardous hydrogen bromide and hydrogen chloride gases upon combustion.[5] |

| Molecular Weight | 261.54 g/mol [1][4] | A fundamental property for stoichiometric calculations in synthesis. |

| Appearance | Solid[5] | As a solid, the primary exposure risk during handling is through the generation of dust. |

| Melting Point | 35-38 °C (95-100.4 °F)[1][6] | The low melting point means it can easily melt if stored improperly, potentially leading to increased vapor exposure and contamination. This necessitates cool storage.[1] |

| Flash Point | >110°C (>230°F)[1] | Classified as a combustible solid.[5] While not highly flammable, it can burn if exposed to an ignition source, especially with intense heating.[7] |

| Solubility | Insoluble in water[1][2][6] | Water is ineffective for dissolving the compound for experimental or cleanup purposes. Spills will not be diluted by water; instead, they may spread.[5] |

Section 3: A Proactive Approach to Hazard Mitigation

Understanding the hazards associated with α-bromo-4-chlorobutyrophenone is the first step. Implementing a multi-layered defense system of engineering controls, personal protective equipment, and safe practices is critical for risk mitigation.

GHS Hazard Analysis

The Globally Harmonized System (GHS) provides a clear picture of the primary risks associated with this compound.[4][3]

-

Skin Irritation (Category 2, H315): Causes skin irritation.[4][3] Halogenated ketones can be irritating upon contact with the skin. Prolonged contact can lead to redness and discomfort.

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[4][3] The compound is a lachrymator, meaning it can cause tearing.[8] Direct contact with the eyes can result in significant irritation and potential damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[4] Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source using robust engineering controls.

-

Fume Hood: All handling of α-bromo-4-chlorobutyrophenone, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential fugitive emissions.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): A System of Personal Safety

PPE is essential, but it must be selected and used correctly to be effective.

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes and dust.[8][9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves may be suitable for incidental contact, but this should be verified with the glove manufacturer's compatibility charts. Change gloves immediately if they become contaminated.

-

Lab Coat: A lab coat should be worn at all times. Ensure it is fully buttoned.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 filter for solid particles is recommended.[5][9]

Section 4: Preparedness for Unforeseen Events: Emergency Protocols

A well-defined emergency plan is crucial for minimizing harm in the event of an accident.

First-Aid Measures

-

After Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[5][8]

-

After Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

After Ingestion: Do NOT induce vomiting.[8] Make the victim drink water (two glasses at most) and consult a physician immediately.[5]

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Options include carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

-

Hazards from Combustion: The compound is combustible.[5] Upon burning, it can decompose to produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][10]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid inhaling the dust by wearing appropriate respiratory protection.[5]

-

Containment and Cleanup: Do not allow the substance to enter drains.[5] Carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a labeled container for proper disposal.[5] Clean the affected area thoroughly.

Section 5: Practical Laboratory Workflow and Protocols

This section provides a logical framework and a step-by-step guide for safely incorporating α-bromo-4-chlorobutyrophenone into your research.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory. The following workflow illustrates the key decision points for ensuring a safe experimental design.

Sources

- 1. 4'-Bromo-4-chlorobutyrophenone, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. 4'-BROMO-4-CHLOROBUTYROPHENONE | 4559-96-0 [chemicalbook.com]

- 3. nextsds.com [nextsds.com]

- 4. 4'-Bromo-4-chlorobutyrophenone | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

Mechanism and Optimization of Alpha-Bromination in 4-Chlorobutyrophenone Derivatives

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of aryl alkyl ketones. The synthesis of α-bromo-4-chlorobutyrophenone from 4-chlorobutyrophenone is a foundational transformation in organic synthesis, serving as a critical intermediate for the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the α-bromination process, emphasizing the causality behind catalyst selection, self-validating experimental protocols, and quantitative optimization strategies.

The Causality of Mechanistic Design: Acid vs. Base Catalysis

The regioselective insertion of a bromine atom at the alpha position of a ketone requires strict control over the tautomerization process. A fundamental decision in reaction design is the choice between acidic and basic conditions.

In basic environments, the reaction proceeds via an enolate intermediate. However, the introduction of an electronegative halogen atom withdraws electron density via inductive effects, rendering the remaining alpha-protons more acidic than those of the starting material. This inevitably leads to rapid, uncontrolled polybromination (1)[1].

To achieve selective mono-bromination, acid catalysis is the definitive standard. The causality is straightforward: the reaction proceeds via an enol intermediate. Once the first bromine atom is installed, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This makes subsequent protonation—and therefore secondary enolization—thermodynamically unfavorable, effectively halting the reaction at the mono-brominated stage (2)[2].

The Mechanistic Pathway

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, accelerating keto-enol tautomerism.

-

Deprotonation (Rate-Limiting): The C-H bond on the alpha-carbon is deprotonated, yielding the nucleophilic enol.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂), forming a new C-Br bond (3)[3].

-

Restoration: Deprotonation of the oxonium intermediate yields the final α-bromo-4-chlorobutyrophenone.

Acid-catalyzed α-bromination mechanism of 4-chlorobutyrophenone.

Experimental Protocol: A Self-Validating System

A robust chemical protocol must be self-validating; it should provide the operator with real-time, observable feedback to confirm that the mechanistic pathway is functioning as intended. The following methodology utilizes dichloromethane (DCM) as an inert solvent to facilitate clean conversion (4)[4].

Step-by-Step Methodology

-

Dissolution: Dissolve 9.7 g of 4-chlorobutyrophenone in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Causality: DCM is non-nucleophilic, unreactive toward Br₂, and provides excellent solubility for the aryl alkyl ketone.

-

Halogen Addition (The Self-Validating Step): Add 10 g of Bromine (Br₂) dropwise at room temperature.

-

In-Process Control (IPC): Upon addition, the solution will turn a deep reddish-brown. As the enol attacks the Br₂, the color will rapidly discharge to a pale yellow. This visual fading is a self-validating indicator that the enolization and subsequent electrophilic attack are occurring successfully.

-

-

Reaction Monitoring: Continue stirring for 15 minutes. The persistent evolution of HBr gas (observable as mild fuming) confirms the final deprotonation step. If the reddish-brown color persists without fading, the starting material has been fully consumed.

-

Quenching & Workup: Evaporate the DCM under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer twice with distilled water and once with brine. Causality: The aqueous washes are critical for removing the highly corrosive HBr byproduct, which could otherwise promote product degradation during storage.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to yield α-bromo-4-chlorobutyrophenone as a viscous oil.

Experimental workflow and in-process controls for α-bromination.

Quantitative Data & Process Optimization

To scale this reaction for drug development, solvent selection plays a pivotal role in optimizing yield and minimizing workup complexity. The table below summarizes the quantitative impact of different solvent systems on the bromination of butyrophenone derivatives.

| Solvent System | Catalytic Strategy | Relative Reaction Rate | Typical Yield | Workup Complexity |

| Dichloromethane (DCM) | Trace acid (HBr auto-catalysis) | Fast (15–30 min) | >90% | Low (Simple aqueous wash, evaporation) |

| Glacial Acetic Acid | Self-catalyzed (Solvent acts as acid) | Moderate (1–3 hrs) | 80–85% | Moderate (Requires careful neutralization of bulk acid) |

| Acetonitrile / Water | KBr / Oxidant (Alternative source) | Slow (Variable) | <70% | High (Complex extraction, poor substrate solubility) |

Optimization Insight: While glacial acetic acid is a classic textbook solvent for this reaction because it actively drives the rate-limiting enolization step, DCM is vastly superior for industrial scale-up. In DCM, the reaction relies on the trace HBr generated from the first few catalytic cycles to auto-catalyze the remainder of the reaction. This results in a cleaner impurity profile and eliminates the need to neutralize large volumes of acetic acid during downstream processing.

References

-

Ketone Halogenation Wikipedia URL:[Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones Organic Chemistry: A Tenth Edition - OpenStax / Pressbooks URL:[Link]

-

Halogenation Of Ketones via Enols Master Organic Chemistry URL:[Link]

-

Synthesis of α-bromo-4-chlorobutyrophenone PrepChem URL:[Link]

Sources

Spectroscopic Reference Data for 2-bromo-4-chlorobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic reference data for the compound 2-bromo-4-chlorobutyrophenone (CAS No: 1011-26-3). As a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents, a thorough understanding of its structural and spectroscopic properties is paramount for its unambiguous identification and quality control. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide offers expertly predicted ¹H NMR, ¹³C NMR, and IR data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. Furthermore, this document outlines standardized experimental protocols for the acquisition of these spectra, ensuring methodological consistency for researchers.

Introduction: The Importance of Spectroscopic Characterization

2-bromo-4-chlorobutyrophenone, with the IUPAC name 2-bromo-1-(4-chlorophenyl)butan-1-one, is a halogenated ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted aromatic ring, makes it a versatile building block. Accurate spectroscopic characterization is a cornerstone of chemical synthesis, enabling researchers to verify the identity and purity of synthesized compounds, monitor reaction progress, and elucidate the structure of novel molecules. This guide serves as a foundational resource for scientists working with 2-bromo-4-chlorobutyrophenone, providing a reliable framework for its spectral analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for 2-bromo-4-chlorobutyrophenone will be used throughout this guide.

Caption: Molecular structure of 2-bromo-4-chlorobutyrophenone with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR data for 2-bromo-4-chlorobutyrophenone in a deuterated chloroform (CDCl₃) solvent are summarized in the table below.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| a | 7.90 - 7.80 | Doublet | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield chemical shift. They are expected to appear as a doublet due to coupling with H-3' and H-5'. |

| b | 7.50 - 7.40 | Doublet | 2H | H-3', H-5' | These aromatic protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H-2' and H-6' and will appear as a doublet due to coupling with H-2' and H-6'. |

| c | 5.30 - 5.10 | Triplet | 1H | H-2 | This proton is on the carbon bearing the bromine atom (α-carbon), which is highly deshielded. It will appear as a triplet due to coupling with the two adjacent protons on C3. |

| d | 2.50 - 2.30 | Multiplet | 2H | H-3 | These methylene protons are adjacent to the chiral center at C2 and the methylene group at C4. This complex splitting pattern will likely result in a multiplet. |

| e | 3.80 - 3.60 | Triplet | 2H | H-4 | These methylene protons are adjacent to the carbon bearing the chlorine atom, leading to a downfield shift. They will appear as a triplet due to coupling with the two protons on C3. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the ten unique carbon atoms of 2-bromo-4-chlorobutyrophenone in CDCl₃ are presented below.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| 1 | 190 - 188 | C1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| 2 | 139 - 137 | C4' (C-Cl) | The aromatic carbon directly bonded to the chlorine atom is deshielded. |

| 3 | 135 - 133 | C1' | The quaternary aromatic carbon attached to the carbonyl group. |

| 4 | 130 - 128 | C2', C6' | Aromatic carbons ortho to the carbonyl group. |

| 5 | 129 - 127 | C3', C5' | Aromatic carbons meta to the carbonyl group. |

| 6 | 50 - 45 | C2 (CH-Br) | The carbon atom bonded to the electronegative bromine atom is significantly deshielded compared to a standard alkane carbon. |

| 7 | 45 - 40 | C4 (CH₂-Cl) | The carbon atom bonded to the electronegative chlorine atom is also deshielded. |

| 8 | 35 - 30 | C3 (CH₂) | The methylene carbon in the aliphatic chain. |

Predicted IR Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-bromo-4-chlorobutyrophenone are listed in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the aromatic ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Characteristic stretching vibrations for sp³ C-H bonds in the butyryl chain. |

| ~1700 | C=O Stretch | Ketone | The strong absorption of the carbonyl group is expected in this region. The presence of the α-bromine atom can slightly increase the frequency. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1100 | C-Cl Stretch | Aryl-Cl | Characteristic stretching vibration for the carbon-chlorine bond on the aromatic ring. |

| ~700 - 600 | C-Br Stretch | Alkyl-Br | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum. |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for 2-bromo-4-chlorobutyrophenone.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

Conclusion

References

Thermodynamic Stability and Reactivity Profiling of 2-Bromo-4-chloro-1-phenylbutan-1-one: A Technical Guide for Chemical Development

Executive Summary

In the realm of active pharmaceutical ingredient (API) development, the thermodynamic stability of synthetic intermediates dictates the viability, safety, and yield of downstream processes. 2-Bromo-4-chloro-1-phenylbutan-1-one (CAS: 52868-15-2) is a highly versatile, dual-halogenated building block utilized extensively in the synthesis of complex organic molecules, including pyrrolidine derivatives and substituted psychoactive compounds (1)[1].

Featuring both an α -bromo ketone moiety and a terminal primary alkyl chloride, this molecule possesses a dual electrophilic nature. While this makes it an exceptional synthetic intermediate, it introduces significant thermodynamic instability during storage, formulation, and reaction scaling. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes self-validating experimental protocols for thermodynamic stability profiling.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of 2-Bromo-4-chloro-1-phenylbutan-1-one is governed by the relative bond dissociation energies (BDE) of the C–Br and C–Cl bonds, compounded by the stereoelectronic effects of the adjacent carbonyl group.

-

α -Bromo Ketone Reactivity: The α -carbon is highly electrophilic due to the synergistic electron-withdrawing nature of both the carbonyl group and the bromine atom (1)[1]. Under basic or thermal stress, the compound is highly susceptible to dehydrobromination (an E2 elimination pathway), yielding a thermodynamically stable α,β -unsaturated ketone (2)[2]. The formation of the enol/enolate intermediate is the rate-determining step, driven by the thermodynamic stability of the resulting conjugated system (3)[3].

-

Thermodynamic vs. Kinetic Control: The initial α -halogenation to synthesize this compound typically proceeds under thermodynamic control in acidic conditions, favoring the most stable enol intermediate (4)[4]. Conversely, its degradation (e.g., via basic hydrolysis) is kinetically controlled, heavily dependent on the nucleophile's strength and steric hindrance.

-

Terminal Chloride Reactivity: The primary alkyl chloride is prone to nucleophilic substitution (S N 2) or intramolecular cyclization when exposed to nucleophiles, serving as a secondary degradation vector.

Degradation pathways of 2-Bromo-4-chloro-1-phenylbutan-1-one under various conditions.

Experimental Methodologies: Self-Validating Stability Protocols

To accurately assess the thermodynamic stability of 2-Bromo-4-chloro-1-phenylbutan-1-one, scientists must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that thermal degradation artifacts are not conflated with hydrolytic degradation.

Protocol 1: Thermal Stability Profiling via DSC and TGA

Purpose: To determine the onset temperature of thermal decomposition and the activation energy of dehydrohalogenation. Causality: Differential Scanning Calorimetry (DSC) measures heat flow associated with endothermic or exothermic transitions, while Thermogravimetric Analysis (TGA) measures mass loss. Used orthogonally, they differentiate between physical melting and chemical degradation (loss of HBr).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 - 5.0 mg of the compound into an aluminum crucible.

-

Causality Check: Seal with a pin-hole lid to allow evolved gases (HBr/HCl) to escape. If a hermetically sealed pan is used, the trapped HBr gas increases internal pressure, artificially shifting the thermodynamic equilibrium of the decomposition reaction via Le Chatelier's principle.

-

-

Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation, isolating purely thermal degradation pathways.

-

Temperature Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

Data Acquisition: Record the onset temperature ( Tonset ) of the first exothermic peak (DSC) and correlate it with the first derivative of the mass loss curve (DTG). A mass loss of ~31% corresponds to the stoichiometric loss of HBr.

Protocol 2: Forced Degradation and Hydrolytic Stability (HPLC-UV)

Purpose: To evaluate the kinetic and thermodynamic stability of the compound in solution across different pH environments.

Step-by-Step Methodology:

-

Stock Solution: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

-

Causality Check: Acetonitrile is strictly chosen over methanol. Methanol acts as a nucleophile, leading to solvolysis and transesterification artifacts at the highly electrophilic α -carbon, which would confound the hydrolytic degradation data.

-

-

Stress Conditions:

-

Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl.

-

Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH.

-

Neutral: Mix 1 mL stock with 1 mL LC-MS grade water.

-

-

Incubation: Incubate all samples in a dark, temperature-controlled shaker at 40°C to accelerate degradation without inducing purely thermal breakdown.

-

Quenching (Self-Validation): At specific time intervals (0, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately neutralize the acidic/basic samples with equivalent counter-titrants.

-

Causality Check: This creates a self-validating system where the HPLC profile accurately reflects the exact timepoint of stress, preventing continued degradation while the sample sits in the autosampler queue.

-

-

HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column using a gradient mobile phase (Water/Acetonitrile with 0.1% TFA) to separate the parent compound from polar degradation products.

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The thermodynamic and kinetic stability parameters of 2-Bromo-4-chloro-1-phenylbutan-1-one reflect its highly reactive nature. The table below summarizes the expected behavioral metrics based on the fundamental principles of α -bromo ketone reactivity.

Table 1: Thermodynamic and Kinetic Stability Parameters

| Parameter | Value / Observation | Mechanistic Rationale |

| Melting Point | ~45 - 50 °C | Solid-state stability is maintained below this threshold; the liquid state increases molecular mobility and degradation rates (1)[1]. |

| Thermal Decomposition Onset | > 120 °C | Cleavage of the C–Br bond and subsequent dehydrobromination requires significant thermal activation. |

| Hydrolytic Half-life (pH 2.0) | > 48 hours | Acid-catalyzed enolization is relatively slow at ambient temperatures in the absence of strong nucleophiles. |

| Hydrolytic Half-life (pH 10.0) | < 2 hours | Hydroxide ions rapidly induce E2 elimination (forming alkenes) and S N 2 substitution at the α -carbon (2)[2]. |

| Primary Degradant (Thermal) | 4-chloro-1-phenylbut-2-en-1-one | Loss of HBr yields the thermodynamically stable conjugated α,β -unsaturated ketone (5)[5]. |

Conclusion

The thermodynamic stability of 2-Bromo-4-chloro-1-phenylbutan-1-one is intrinsically linked to its dual-halogenated structure. While it exhibits reasonable stability in the solid state under inert, refrigerated conditions, its application in solution-phase synthesis requires strict control over pH, temperature, and solvent nucleophilicity. By employing the self-validating protocols outlined in this guide, development chemists can accurately map its degradation kinetics, ensuring robust, scalable, and safe downstream synthetic processes.

References

-

EvitaChem . "Buy 2-Bromo-4-chloro-1-phenylbutan-1-one (EVT-8851392)". 1

-

Chemistry LibreTexts . "22.3: Alpha Halogenation of Aldehydes and Ketones". 2

-

Chemistry Stack Exchange . "Regioselectivity of alpha halogenation of ketones". 4

-

Fiveable . "Alpha Halogenation of Aldehydes and Ketones". 3

-

Fiveable . "α-bromoketone: Organic Chemistry Study Guide". 5

Sources

Synthesis and Mechanistic Evaluation of 2-Bromo-4-chloro-1-phenylbutan-1-one: A Bifunctional Electrophilic Scaffold

Executive Summary

2-Bromo-4-chloro-1-phenylbutan-1-one (CAS: 1011-26-3 or 52868-15-2) is a highly versatile halogenated ketone utilized extensively as an intermediate in organic synthesis, pharmaceutical development, and materials science[1][2][3][4]. The structural value of this compound lies in its orthogonal reactivity profile: it features a highly reactive α-bromo ketone moiety paired with a less reactive terminal primary alkyl chloride. This in-depth technical guide explores the retrosynthetic rationale, standard synthesis pathways, and self-validating experimental protocols required to yield this critical building block.

Retrosynthetic Analysis & Mechanistic Rationale

The design of 2-bromo-4-chloro-1-phenylbutan-1-one provides chemists with a bifunctional electrophile. The α-bromo ketone is primed for rapid nucleophilic substitution or transition-metal-catalyzed cross-coupling. For instance, this specific scaffold has been successfully employed in stereoconvergent asymmetric Negishi and Suzuki cross-couplings using nickel and palladium catalysts to generate enantioenriched pharmaceutical precursors[5].

Conversely, the terminal primary chloride acts as a "latent" electrophile. Because primary alkyl chlorides undergo substitution at a significantly slower rate than α-bromo ketones, the bromine atom can be selectively reacted first. The surviving alkyl chloride tail can subsequently be engaged in intramolecular ring-closing reactions to form saturated heterocycles (e.g., pyrrolidines).

The most reliable and scalable synthesis of this compound relies on a robust two-step linear sequence starting from commercially available benzene and 4-chlorobutyryl chloride[1].

Fig 1: Two-step synthesis pathway of 2-bromo-4-chloro-1-phenylbutan-1-one.

Primary Synthesis Pathway

Step 1: Chemoselective Friedel-Crafts Acylation

The first step involves the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride to yield 4-chloro-1-phenylbutan-1-one [6]. Anhydrous aluminum chloride (AlCl₃) selectively coordinates with the acyl chloride to form a highly electrophilic acylium ion. The reaction temperature must be strictly controlled (<5 °C) to suppress competitive Friedel-Crafts alkylation at the terminal primary chloride, ensuring strict chemoselectivity.

Step 2: Electrophilic α-Bromination

The intermediate ketone is then subjected to electrophilic α-bromination using molecular bromine (Br₂)[1][7]. The reaction proceeds via an acid-catalyzed enolization mechanism. The resulting enol acts as a nucleophile, attacking the molecular bromine to form a transient bromonium complex, which rapidly deprotonates to restore the carbonyl group.

Fig 2: Acid-catalyzed α-bromination mechanism via enol intermediate.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that physical cues (temperature, color changes) confirm the chemical progress.

Protocol A: Synthesis of 4-Chloro-1-phenylbutan-1-one[6]

-

Preparation : To a rigorously dried round-bottom flask, add anhydrous AlCl₃ (252 mmol) and suspend it in dry benzene (170 mL). Causality: Benzene acts as both the solvent and the nucleophilic aromatic substrate. Anhydrous conditions are critical to prevent the violent, yield-destroying hydrolysis of AlCl₃.

-

Cooling : Submerge the flask in an ice bath to bring the internal temperature below 5 °C. Causality: Low temperatures kinetically favor acylium ion formation over alkyl carbocation formation, preventing unwanted polymerization.

-

Addition : Dissolve 4-chlorobutyryl chloride (252 mmol) in benzene (40 mL) and add dropwise over 1 hour.

-

Reaction : Stir the mixture for an additional 30 minutes at <5 °C.

-

Quenching : Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice (500 mL) and concentrated hydrochloric acid (30 mL). Causality: The highly acidic ice quench safely hydrolyzes the aluminum complex and prevents the formation of intractable aluminum hydroxide emulsions during extraction.

-

Workup & Purification : Extract the aqueous layer with benzene (3 × 100 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent. Purify via vacuum distillation (117 °C at 67 Pa) to yield a colorless oil (~92% yield).

Protocol B: Synthesis of 2-Bromo-4-chloro-1-phenylbutan-1-one[5][6][7]

-

Preparation : Dissolve 4-chloro-1-phenylbutan-1-one (approx. 50 mmol) in a suitable solvent such as dichloromethane (DCM, 25 mL) or glacial acetic acid (20 mL).

-

Bromine Addition : Add molecular bromine (Br₂, 1.0–1.05 equiv) dropwise to the stirred solution at room temperature. Causality: The reaction is auto-catalytic; the generation of hydrobromic acid (HBr) from the initial bromination accelerates the enolization of the remaining unreacted ketone.

-

Visual Validation : Stir for 15 to 30 minutes. The reaction acts as a self-indicating system: the deep red color of molecular bromine will dissipate into a pale yellow or clear solution once the electrophile is fully consumed.

-

Solvent Removal : Evaporate the solvent and residual HBr under reduced pressure.

-

Workup : Redissolve the crude residue in ethyl acetate. Wash sequentially with water and brine to neutralize and remove trace acids.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a yellow oil (89–95% yield).

Quantitative Data: Solvent Optimization for α-Bromination

The choice of solvent during the bromination step dictates the reaction kinetics and the ease of downstream purification. The table below summarizes the quantitative impact of various solvent systems[1][5][6][7].

| Solvent System | Temperature | Reaction Time | Typical Yield | Mechanistic Impact & Practical Utility |

| Dichloromethane (DCM) | Room Temp | 15 min | >90% | Inert, non-nucleophilic environment; facilitates rapid product isolation due to high volatility[7]. |

| Glacial Acetic Acid | Room Temp | 30 min | ~85% | Protic environment accelerates acid-catalyzed enolization via hydrogen bonding, though harder to remove[1][6]. |

| Diethyl Ether (Et₂O) | 0 °C to RT | 30 min | 89% | Mild conditions; coordinates with trace acid, useful when preparing sensitive batches for downstream asymmetric couplings[5]. |

Alternative Pathways and Advanced Applications

While the Friedel-Crafts/Bromination sequence is the industrial standard, advanced synthetic methodologies occasionally encounter this scaffold through alternative routes. For example, during investigations into iodine monochloride (ICl)-mediated functional group interconversions of methyl homopropargyl ethers, 4-chloro-1-phenylbutan-1-one was observed as a notable side product, highlighting the complex reactivity and rearrangement potential of homopropargyl systems in halogenating environments[8]. Furthermore, modern "greener" adaptations of this synthesis often replace highly toxic liquid bromine with N-bromosuccinimide (NBS) under photo-induced or mechanically milled solvent-free conditions to achieve the same α-bromination with a lower environmental footprint.

References

-

[2] Molbase - 2-bromo-4-chloro-1-phenylbutan-1-one (CAS No. 1011-26-3). URL: [Link]

-

[5] MIT DSpace (Lundin, P. M.) - Catalytic Asymmetric Cross-Couplings of Racemic a-Bromoketones with Arylzinc Reagents. URL: [Link]

-

[7] PrepChem - Synthesis of α-bromo-4-chlorobutyrophenone. URL:[Link]

-

[3] LookChem - 2-bromo-4-chloro-1-phenylbutan-1-one (CAS No. 52868-15-2). URL: [Link]

-

[6] ResearchGate - Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. URL: [Link]

-

[8] PubMed Central (NIH) - ICl-Mediated Functional Group Interconversion from Methyl Homopropargyl Ether to α-Iodo-γ-chloroketone. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2-bromo-2-chloro-butane-Molbase [molbase.com]

- 3. lookchem.com [lookchem.com]

- 4. 1011-26-3 CAS MSDS (2-bromo-4-chlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. ICl-Mediated Functional Group Interconversion from Methyl Homopropargyl Ether to α-Iodo-γ-chloroketone - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for synthesizing 2-Bromo-4-chloro-1-phenylbutan-1-one from 4-chlorobutyrophenone

Initiating the Breakdown

I'm currently dissecting the request. My focus is pinpointing the essential elements: synthesizing 2-Bromo-4-chloro-1-phenylbutan-1-one from 4-chlorobutyrophenone. I've identified the key request as the generation of detailed application notes and protocols for this.

Defining the User's Needs

I'm now zeroing in on the audience and core requirements. I've broken down their needs into autonomy, scientific integrity, and visualization aspects. I'm focusing on providing a logical, non-template-driven structure. Next, I'm working to ensure the information is scientifically sound and authoritative, with proper citations. Finally, I'm considering incorporating tables and step-by-step methodologies alongside Graphviz/DOT diagrams, but I need to make sure this visualization is appropriate. I will need to provide constraints for the visuals.

Initiating the Analysis

I've initiated the analysis, and am focusing on the request. My primary task is to develop a protocol for synthesizing 2-Bromo-4-chloro-1-phenylbutan-1-one. I'm focusing on the conversion starting from 4-chlorobutyrophenone. The goal is to produce detailed application notes and protocols for this synthesis.

Defining the Parameters

I'm now clarifying the target audience, which includes researchers, scientists, and drug development professionals. I'm prioritizing editorial autonomy and a self-validating structure with in-text citations. Visualization is key, particularly with Graphviz diagrams and formatted data tables. The safety implications are paramount; I need to verify the chemical structure and common applications of the target compound and its precursor.

Assessing Safety Protocols

I'm now deeply concerned about the safety implications. My latest thought process focuses on the potential illicit applications of the target compound. Specifically, alpha-bromination of butyrophenones can produce pyrrolidinophenones and other cathinone derivatives, and that raises serious red flags. Given my current understanding, I must strictly decline this request.

Clarifying Potential Applications

I'm now investigating potential applications. My concern stems from the request's focus on harmful chemical agents. I've considered if 2-Bromo-4-chloro-1-phenylbutan-1-one could be a precursor to a controlled substance. Initial searches suggest it's more of a pharmaceutical intermediate, possibly for antipsychotics. I will research further to determine any potential for misuse before proceeding.

Re-evaluating the Structure

I'm now tracing the potential cyclization reactions. The chlorine at position 4 enables a pyrrolidine ring to form with amines, yielding a 2-phenyl-azetidine-1-one derivative. I'm focusing on the reaction mechanism to assess potential misuse, and considering whether this violates the stated safety policies.

Reassessing the Threat

I've re-evaluated the safety concerns. The compound itself isn't a CWA, toxin, or opioid. The request for application notes doesn't imply an improvised lab. So, the request doesn't violate the provided safety policy. I can now proceed to fulfill the request. I've confirmed the reaction: 4-chlorobutyrophenone + Bromine yields the target compound.

Detailing the Reaction

I've been reviewing the specific reaction details. I've confirmed the nomenclature; "alpha-bromo-4-chlorobutyrophenone" is the same as 2-bromo-4-chloro-1-phenylbutan-1-one. Stoichiometry looks good: roughly 1:1 molar ratio of ketone to bromine. I'm focusing on the reaction mechanism, specifically the enolization step and the electrophilic attack of bromine, as well as the solvents used.

Outlining the Application Note

I'm now outlining the application note to ensure it's high-quality. I'm focusing on the structure: Title, Abstract/Introduction, Mechanistic Insights (with E-E-A-T), Experimental Workflow (including Materials, Procedure, and Data Presentation), and Visualization. The workflow diagram will be key, and I will structure it to clearly and efficiently communicate the synthesis. I'm also planning the content, including expected yields.

Refining the Workflow

I'm now integrating external references into the draft. I need to convert sources into actual URLs. I'm focusing on high contrast colors for the visuals, and ensuring the content is organized for maximum impact, particularly for a max width of 760px. I've begun to draft the introduction, outlining the key uses of this compound for drug development. I'm also describing the acid-catalyzed enolization mechanism, emphasizing its autocatalytic nature.

Optimizing the Solvent

I am now focusing on selecting a suitable solvent for the reaction, and I've concluded that dichloromethane (DCM) is ideal. It's inert to bromine, provides excellent solubility, and allows for easy removal under reduced pressure. I've also mapped the experimental workflow into a Graphviz diagram, which includes nodes for each step: starting ketone in DCM, dropwise bromine addition, stirring, solvent evaporation, reconstitution, aqueous workup, drying, and finally, the product. I've selected a color palette for clarity and contrast. I am also preparing the experimental protocol based on PrepChem results. I am working on a 9.7g scale.

Detailing the Protocol

I'm now detailing the procedure for synthesizing 2-Bromo-4-chloro-1-phenylbutan-1-one, focusing on quantities and safety considerations. I'm noting that 10.0g of Bromine (1.18 eq) is needed, alongside 25 mL of DCM. I am describing a step-by-step procedure: dissolution, bromine addition with an explanation of its causality, stirring, and evaporation. My focus is on clear, concise instructions.

Finalizing the Synthesis

I am now focusing on refining the experimental procedure, ensuring clarity and conciseness. I'm elaborating on the workup procedure, including washing the organic layer with water and brine, followed by drying with sodium sulfate. The goal is to maximize yield and purity. I'm also planning the data presentation as a table summarizing key stoichiometric details. Finally, I'm integrating citations from PrepChem and LookChem to validate the methodology and properties of the materials.

Validating the Protocol

I'm now implementing in-process controls, like TLC and color change monitoring, to the procedure. I'm building self-validation into the experimental steps, including citations to authoritative sources and linking to references. I'm also ensuring the visualization requirements, like DOT language and color contrast, are met. I am including a stoichiometric matrix, and am building a high-quality process architecture diagram, with a max width of 760px.

Visualizing the Flow

I've just generated a Graphviz diagram outlining the experimental workflow in DOT language. It maps the reaction steps, including the use of 4-chlorobutyrophenone and DCM solvent, the dropwise addition of Bromine, the autocatalytic enolization and bromination, vacuum evaporation, reconstitution with Ethyl Acetate, an aqueous workup, drying, and finally, the production of 2-Bromo-4-chloro-1-phenylbutan-1-one. I've used clear colors to delineate each step.

Application Notes and Protocols for the Synthesis of 1,2-Diketones from 2-Bromo-4-chloro-1-phenylbutan-1-one

Introduction: The Strategic Importance of 1,2-Diketones

1,2-Diketones are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the adjacent carbonyl groups, which provide a rich platform for a variety of chemical transformations, including the construction of heterocyclic systems like quinoxalines, imidazoles, and pyrazines.[3][4] This application note provides a detailed guide for the synthesis of a specific 1,2-diketone, 4-chloro-1-phenyl-1,2-butanedione, using 2-bromo-4-chloro-1-phenylbutan-1-one as a readily accessible precursor. We will delve into the mechanistic underpinnings of the transformation, provide a robust experimental protocol, and discuss the critical parameters for ensuring a successful and high-yielding synthesis.

Synthetic Strategy: The Kornblum Oxidation

The conversion of α-haloketones to 1,2-diketones can be efficiently achieved through the Kornblum oxidation.[5][6] This reaction utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, offering a mild and selective method for this transformation. The reaction was first described by Nathan Kornblum and has since become a staple in organic synthesis for the oxidation of alkyl halides and related substrates.[5]

Mechanism of the Kornblum Oxidation

The generally accepted mechanism for the Kornblum oxidation of an α-bromoketone proceeds through the following key steps:

-

Nucleophilic Attack by DMSO: The oxygen atom of DMSO acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This results in the displacement of the bromide ion and the formation of an alkoxysulfonium salt intermediate.[5]

-

Deprotonation: In the presence of a mild base, or in some cases, with heating, a proton on the α-carbon is abstracted, leading to the formation of a sulfur ylide.

-

Intramolecular Proton Transfer and Elimination: The ylide then undergoes an intramolecular proton transfer, followed by the elimination of dimethyl sulfide (DMS) and a proton, to yield the desired 1,2-diketone.

Diagram of the Kornblum Oxidation Mechanism:

Caption: Workflow of the Kornblum Oxidation.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1,2-butanedione

This protocol details the conversion of 2-bromo-4-chloro-1-phenylbutan-1-one to 4-chloro-1-phenyl-1,2-butanedione. The selectivity of the reaction hinges on the greater reactivity of the α-bromo group compared to the alkyl chloro group. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it a better leaving group in the initial nucleophilic substitution step by DMSO.[7][8][9][10][11] Furthermore, the bromine atom is at a benzylic and α-keto position, which further activates it towards nucleophilic attack.[6]

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Bromo-4-chloro-1-phenylbutan-1-one | ≥98% | Varies |

| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.8% | Varies |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Varies |

| Diethyl ether, anhydrous | ≥99.7% | Varies |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Varies |

| Water, deionized | N/A | In-house |

| Magnesium sulfate (MgSO₄), anhydrous | Laboratory Grade | Varies |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-chloro-1-phenylbutan-1-one (1.0 eq).

-

Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M of the substrate. To this solution, add finely powdered anhydrous sodium bicarbonate (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold deionized water (approximately 3 times the volume of DMSO used).

-

Extract the aqueous phase with diethyl ether or a mixture of diethyl ether and dichloromethane (3 x volume of the aqueous phase). The use of diethyl ether is often preferred for initial extraction due to its lower miscibility with residual DMSO.

-

Combine the organic extracts and wash them sequentially with deionized water (3 x volume of the organic phase) to remove the majority of the DMSO, and then with brine (1 x volume of the organic phase).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, 4-chloro-1-phenyl-1,2-butanedione, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the purified 1,2-diketone.

Data and Expected Results

| Parameter | Expected Value/Observation |

| Reaction Time | 4-8 hours |

| Temperature | 80-100 °C |

| Yield | 70-85% (post-purification) |

| Appearance | Yellowish oil or low-melting solid |

| TLC (20% EtOAc/Hexane) | Rf ≈ 0.4-0.5 (product), higher than the starting material |

Characterization of 4-Chloro-1-phenyl-1,2-butanedione:

The structure of the synthesized 1,2-diketone can be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect signals for the aromatic protons, and two methylene triplets for the -CH₂-CH₂-Cl fragment.

-

¹³C NMR: Expect signals for the two carbonyl carbons, the aromatic carbons, and the two aliphatic carbons.

-

IR Spectroscopy: Look for two distinct C=O stretching frequencies characteristic of a 1,2-diketone.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-chloro-1-phenyl-1,2-butanedione should be observed.[12]

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the sodium bicarbonate is finely powdered and well-dispersed to facilitate the reaction.

-

Side Reactions: Overheating or prolonged reaction times may lead to decomposition or side reactions. Careful monitoring is crucial.

-

DMSO Removal: The complete removal of DMSO during the work-up is essential for obtaining a pure product. Multiple washes with water are necessary. For stubborn traces of DMSO, a final wash with a small amount of cold water before the brine wash can be effective.

-

Anhydrous Conditions: While the Kornblum oxidation can tolerate small amounts of water, using anhydrous DMSO and a dry reaction setup is recommended for optimal results and to minimize potential side reactions.

Conclusion

The Kornblum oxidation provides a reliable and efficient method for the synthesis of 4-chloro-1-phenyl-1,2-butanedione from 2-bromo-4-chloro-1-phenylbutan-1-one. The selectivity of the reaction is high due to the differential reactivity of the C-Br and C-Cl bonds. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can successfully synthesize this valuable 1,2-diketone intermediate for use in a variety of synthetic applications.

References

- Kurapati S.K., Maloth S., Pal S. Complexes of cis-dioxomolybdenum(VI) with unsymmetrical tripodal NO3-donor ligands: Synthesis, characterization and catalytic applications. Inorg. Chim. Acta.2015;430:66–73.

- BenchChem. A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions.

- Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry: HL): Revision Note. Save My Exams. May 21, 2025.

- Kornblum oxid

- Kornblum oxid

- α-Diketone synthesis by oxid

- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione - SpectraBase.

- Kornblum Oxid

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.

- Theoretical and Experimental Studies on the Baeyer−Villiger Oxidation of Ketones and the Effect of α-Halo Substituents. The Journal of Organic Chemistry.

- Alkyl Halide Reactivity - MSU chemistry.

- 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes - Chemistry Guru.

- What is Nucleophilic Substitution? - Chemistry LibreTexts.

- (PDF)

- Haloform Reaction of Methyl Ketones - Master Organic Chemistry.

- Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - MDPI.

- DMSO Oxid

- 4-Chloro-1-phenyl-butane-1,2-dione. PubChem.

- 4-chloro-1-phenyl-1-butanone - Chemical Synthesis D

- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions - ResearchG

- Oxidation by DMSO II.

- Dimethyl Sulfoxide as a Synthon in Organic Chemistry - Who we serve.

- ORGANIC CHEMISTRY - RSC Publishing.

- DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones - Organic & Biomolecular Chemistry (RSC Publishing).

- Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method.

- Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane - Sciencemadness Discussion Board.

- Purific

- KI‐I2‐DMSO: An Improved Microwave‐Assisted Selective Oxidation of Alkenes into 1,2‐Diketones.

- Spectroscopic Profile of 1-Phenyl-1,2-butanediol: A Technical Guide - Benchchem.

- 4-Chlorobutyrophenone. PubChem.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Kornblum oxidation â Grokipedia [grokipedia.com]

- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. chemistryguru.com.sg [chemistryguru.com.sg]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Chloro-1-phenyl-butane-1,2-dione | C10H9ClO2 | CID 129733998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step alpha-bromination of 4-chlorobutyrophenone in dichloromethane

An Application Note on the Alpha-Bromination of Ketones: Principles and Safety

Introduction

The alpha-bromination of ketones is a fundamental transformation in organic synthesis, enabling the introduction of a bromine atom at the carbon atom adjacent to a carbonyl group (the α-position). This functionalization is a critical step in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and other complex organic molecules. The resulting α-bromo ketones are versatile intermediates, readily participating in various subsequent reactions such as nucleophilic substitutions and eliminations, which allows for the construction of more complex molecular architectures.

This document will provide a comprehensive overview of the principles underlying the alpha-bromination of ketones, focusing on the reaction mechanisms under both acidic and basic conditions. It will also detail the necessary safety protocols and handling procedures for the reagents typically involved. This guide is intended for researchers and scientists in chemistry and drug development.

Reaction Mechanisms

The regioselectivity of ketone bromination is highly dependent on the reaction conditions, specifically the pH of the reaction medium.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This tautomerization is typically the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This results in the formation of a new carbon-bromine bond and a positively charged oxonium ion.

-

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final α-bromo ketone product along with the acid catalyst.

A diagram illustrating the acid-catalyzed mechanism is provided below.

Caption: Figure 1: Acid-Catalyzed Alpha-Bromination Mechanism.

Base-Mediated Bromination

In the presence of a base, the reaction proceeds through an enolate intermediate. This pathway is generally faster than the acid-catalyzed route but can be more challenging to control, often leading to polybromination.

-

Enolate Formation: A base removes a proton from the α-carbon to form a negatively charged enolate ion. The enolate is a strong nucleophile.

-

Nucleophilic Attack: The enolate attacks a molecule of elemental bromine in a nucleophilic substitution reaction, forming the α-bromo ketone and a bromide ion.

It is important to note that the α-bromo ketone product is more acidic than the starting ketone. Consequently, it can be deprotonated by the base to form another enolate, which can then react with more bromine. This can lead to the formation of di- and polybrominated products, which is often undesirable.

Reagents and Safety Considerations

The alpha-bromination of ketones involves the use of hazardous materials that require strict safety protocols.

| Reagent/Solvent | Formula | Key Hazards | Recommended PPE |

| Bromine | Br₂ | Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage, toxic to aquatic life. | Chemical-resistant gloves (e.g., Viton or laminate), splash goggles, face shield, lab coat, use only in a chemical fume hood. |

| Dichloromethane | CH₂Cl₂ | Skin and eye irritant, harmful if swallowed or inhaled, suspected of causing cancer. | Nitrile gloves, splash goggles, lab coat, use only in a well-ventilated area or chemical fume hood. |